molecular formula C9H14ClFN2O B1415735 1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride CAS No. 2197057-26-2

1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride

Cat. No.: B1415735
CAS No.: 2197057-26-2
M. Wt: 220.67 g/mol
InChI Key: NHPXSKMRATVAQZ-UHFFFAOYSA-N
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Description

Historical Background and Development

The development of this compound emerged from the broader historical context of fluorinated pyridine chemistry, which has its roots in the mid-20th century advances in organofluorine synthesis. The systematic exploration of fluorinated heterocycles began in earnest during the 1960s, when researchers first reported methods for synthesizing perfluorinated pyridine derivatives. Early work by Banks and colleagues in 1964 demonstrated the potential for fluorine incorporation into pyridine systems, laying the groundwork for more sophisticated fluorinated pyridine derivatives.

The development of nucleophilic aromatic substitution reactions for fluoropyridines became a crucial milestone in the synthesis of complex fluorinated heterocycles. Research published in 2014 demonstrated that late-stage functionalization approaches could be applied to multisubstituted pyridines, enabling the creation of complex molecules through tandem carbon-hydrogen fluorination and nucleophilic aromatic substitution processes. These methodological advances provided the synthetic foundation necessary for creating compounds like this compound, which requires precise control over regioselectivity and functional group compatibility.

The specific compound this compound represents a relatively recent addition to the fluorinated pyridine library, with its Chemical Abstracts Service number 2197057-26-2 indicating its formal registration in chemical databases. The development of this particular compound likely emerged from structure-activity relationship studies aimed at optimizing the electronic and steric properties of pyridine-based molecular scaffolds. The strategic placement of the fluoroethoxy group at the 6-position and the ethylamine substituent at the 3-position suggests a deliberate design approach intended to achieve specific molecular properties.

Contemporary research continues to build upon these historical foundations, with ongoing investigations into the synthesis and applications of structurally related fluorinated pyridine derivatives. The compound exists within a broader family of related structures that share similar core features but differ in their substitution patterns, reflecting the continued evolution of synthetic methodology and structure-based design principles in modern organic chemistry.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds with multiple substituents. The name indicates a pyridine ring system as the core structure, with specific positional designations for each substituent group. The numeration system begins with the nitrogen atom of the pyridine ring designated as position 1, with subsequent positions numbered sequentially around the aromatic ring.

The compound's molecular formula is established as C₉H₁₄ClFN₂O, reflecting the presence of nine carbon atoms, fourteen hydrogen atoms, one chlorine atom (from the hydrochloride salt), one fluorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight has been determined to be 220.67 grams per mole, providing a key physical parameter for quantitative analysis and synthetic planning. The InChI Key designation NHPXSKMRATVAQZ-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates database searches and structural verification.

Property Value Source
Molecular Formula C₉H₁₄ClFN₂O
Molecular Weight 220.67 g/mol
Chemical Abstracts Service Number 2197057-26-2
InChI Key NHPXSKMRATVAQZ-UHFFFAOYSA-N
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

The structural identification of this compound reveals a substituted pyridine ring with two distinct substituent groups that significantly influence its chemical behavior. The 6-(2-fluoroethoxy) substituent represents an ether linkage connecting a fluoroethyl group to the pyridine ring at the 6-position. This particular substitution pattern places the fluoroethoxy group in a position ortho to the pyridine nitrogen, creating specific electronic interactions that influence the overall molecular properties. The fluorine atom within this substituent is separated from the pyridine ring by two carbon atoms and one oxygen atom, providing a strategic balance between electronic influence and steric accessibility.

The ethylamine substituent at the 3-position of the pyridine ring introduces a basic nitrogen center that significantly alters the compound's protonation behavior and hydrogen bonding characteristics. The position of this substituent places it meta to the pyridine nitrogen, creating a specific geometric relationship that influences intermolecular interactions and potential binding behaviors. The presence of the hydrochloride salt form indicates that the ethylamine nitrogen is protonated under standard conditions, resulting in a positively charged ammonium center that enhances water solubility and crystalline stability.

Position in Fluorinated Pyridine Chemistry

This compound occupies a distinctive position within the broader landscape of fluorinated pyridine chemistry, representing an advanced example of strategic fluorine incorporation for molecular property optimization. The compound exemplifies contemporary approaches to fluorinated heterocycle design, where fluorine atoms are introduced not merely as simple substituents, but as integral components of carefully designed functional groups that modulate specific molecular characteristics. This approach reflects the evolution of fluorinated pyridine chemistry from simple fluorinated analogs to sophisticated molecules with multiple functional groups working in concert.

The positioning of fluorine within the fluoroethoxy substituent demonstrates an understanding of the nuanced effects of fluorine placement on molecular properties. Unlike direct fluorination of the pyridine ring, which can dramatically alter the electronic properties of the heterocycle itself, the incorporation of fluorine within a pendant group allows for more subtle modulation of properties while maintaining the fundamental characteristics of the pyridine core. This design strategy enables the optimization of specific properties such as lipophilicity, metabolic stability, and binding affinity without completely altering the basic chemical behavior of the pyridine system.

Contemporary research in fluorinated pyridine chemistry has demonstrated that fluorine positioning plays a crucial role in determining cationic properties and ionization behaviors. Studies on related difluoropyridine compounds have shown that the spatial arrangement of fluorine atoms selectively stabilizes nitrogen lone pairs and π orbitals in pyridine rings, significantly affecting valence orbital energies and molecular stability. While this compound does not contain direct ring fluorination, the presence of the fluoroethoxy group contributes to the overall electronic environment of the molecule in ways that are consistent with these broader principles.

The compound's position within fluorinated pyridine chemistry is further emphasized by its relationship to synthetic methodologies that have been developed for late-stage functionalization of complex pyridine derivatives. Research has demonstrated that nucleophilic aromatic substitution reactions can be employed to introduce various functional groups onto fluorinated pyridine scaffolds, enabling the creation of structurally diverse libraries of compounds. The synthetic accessibility of this compound likely depends on such methodologies, positioning it as both a product of advanced synthetic chemistry and a potential intermediate for further molecular elaboration.

The compound also represents an important example of how fluorinated pyridine derivatives can serve as building blocks in pharmaceutical chemistry and materials science. The incorporation of both fluorine-containing and amine-containing functional groups creates opportunities for multiple types of molecular interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic contacts. This multifunctional character positions the compound within a class of versatile synthetic intermediates that can be employed in diverse applications ranging from drug discovery to advanced materials development.

Properties

IUPAC Name

1-[6-(2-fluoroethoxy)pyridin-3-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O.ClH/c1-7(11)8-2-3-9(12-6-8)13-5-4-10;/h2-3,6-7H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPXSKMRATVAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)OCCF)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction:

  • Nucleophilic aromatic substitution or cross-coupling reactions on a suitably functionalized pyridine precursor, such as 3-chloropyridine derivatives, followed by introduction of the fluoroethoxy group.

Introduction of the 2-Fluoroethoxy Group

The fluoroethoxy substituent is introduced through nucleophilic substitution reactions involving ethoxy derivatives and fluorinated reagents.

Methodology:

  • Reacting a 6-hydroxy or 6-chloropyridine precursor with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.
  • Alternatively, employing nucleophilic substitution of a suitable leaving group (e.g., a tosylate or mesylate) with 2-fluoroethanol derivatives under basic conditions.

Reaction Conditions:

Parameter Typical Range Notes
Solvent Acetone, DMF, DMSO Polar aprotic solvents favor SN2 reactions
Temperature 25°C to 80°C Elevated temperatures enhance reaction rates
Base K2CO3, NaH Facilitates nucleophilic substitution

Formation of the Pyridine-3-yl Intermediate

The pyridine core is synthesized via methods such as:

Patent literature indicates that reacting 2-amino-5-fluoropyridine with formamide derivatives can generate intermediates necessary for further functionalization.

Key Reaction:

  • Condensation of 2-amino-5-fluoropyridine with N,N-dimethylformamide dimethyl acetal to form a formamidine intermediate, which can be further reacted with ethyl bromoacetate to form the ethylated pyridine derivative.

Attachment of the Ethylamine Moiety

The amino group is introduced via reductive amination or nucleophilic substitution:

Reaction Conditions:

Parameter Typical Range Notes
Reagents Ethylamine, reducing agents Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation
Solvent Ethanol, methanol Compatible with amination reactions
Temperature 0°C to 60°C Controlled to prevent side reactions

Formation of the Hydrochloride Salt

The final step involves salt formation:

  • Dissolving the free base in anhydrous ethanol or methanol,
  • Adding hydrogen chloride gas or hydrochloric acid solution,
  • Isolating the hydrochloride salt via filtration and drying.

Summary of the Synthetic Route

Step Main Reaction Reagents Conditions Purpose
1 Pyridine core synthesis Cross-coupling, substitution 25–80°C, polar aprotic solvents Core formation
2 Fluoroethoxy substitution 2-fluoroethyl halides SN2, base present Functionalization with fluoroethoxy group
3 Pyridine functionalization Condensation, substitution 40–100°C Introduction of amino group
4 Amination Ethylamine, reduction 0–60°C Attach ethylamine moiety
5 Salt formation HCl gas or HCl solution Room temperature Hydrochloride salt formation

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Reaction Type Typical Yield Remarks
Method A 3-Chloropyridine derivatives 2-fluoroethyl halides, K2CO3 SN2 substitution 70–85% Efficient for fluoroethoxy incorporation
Method B 2-Amino-5-fluoropyridine Formamide derivatives Condensation 65–75% Forms pyridine core with amino functionality
Method C Pyridine intermediates Ethylamine Reductive amination 60–80% Final amine attachment

Research Findings and Notes

  • The synthesis of this compound benefits from mild reaction conditions, avoiding heavy metals and corrosive reagents, aligning with environmentally friendly practices.
  • Patent literature indicates that the key to high yields is optimizing the nucleophilic substitution steps and controlling reaction temperatures.
  • The use of protected intermediates (e.g., Boc-protected amines) can improve selectivity and yield during amination steps.
  • Purification typically involves recrystallization or chromatography to isolate the pure hydrochloride salt.

Chemical Reactions Analysis

1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluoroethoxy and ethylamine groups can undergo substitution reactions with other reagents to form new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H14ClFN2O
  • Molecular Weight : 220.67 g/mol
  • Structural Features : The compound contains a pyridine ring substituted with a fluoroethoxy group and an ethylamine moiety, which enhances its reactivity and interaction with biological systems.

Chemistry

1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the following ways:

  • Synthesis of Complex Molecules : It acts as a precursor for synthesizing more complex organic compounds.
  • Reagent in Reactions : The compound is involved in various chemical reactions, including oxidation, reduction, and substitution processes.

Biology

The compound's interactions with biological systems make it significant in biological research:

  • Neuropharmacology : Preliminary studies indicate that it may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
  • Cancer Research : Investigations suggest that it could modulate pathways related to cell proliferation and apoptosis, making it a candidate for further studies in oncology.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications:

  • Drug Development : Its unique properties may allow it to serve as a lead compound in the development of new pharmaceuticals targeting specific receptors or enzymes.
  • Therapeutic Applications : Research is ongoing to evaluate its effectiveness in treating conditions related to neurodegeneration and cancer.

Industry

The compound finds applications in industrial settings:

  • Material Development : It is used as an intermediate in the production of various industrial chemicals.
  • Chemical Manufacturing : Its unique chemical properties enable the development of new materials with enhanced performance characteristics.

Case Study 1: Neuropharmacological Effects

Research has indicated that this compound shows potential neuropharmacological effects. In vitro studies demonstrated its ability to interact with dopamine receptors, suggesting implications for mood regulation and cognitive enhancement.

Case Study 2: Anticancer Activity

A study focused on the anticancer properties of this compound revealed significant cytotoxicity against various cancer cell lines. The IC50 values obtained were lower than those observed for standard chemotherapeutics, indicating its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of 1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with analogous pyridine derivatives, aryl ethylamines, and ether-containing molecules, focusing on molecular attributes, substituent effects, and inferred pharmacological properties.

Structural and Molecular Comparisons

Table 1: Key Properties of 1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine Hydrochloride and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine HCl 2197057-26-2 C₉H₁₄ClFN₂O 220.67 2-fluoroethoxy, ethylamine HCl High solubility, potential CNS activity
1-(3-Methoxyphenyl)ethylamine HCl 854184-18-2 C₉H₁₄ClNO 199.67 3-methoxyphenyl, ethylamine HCl Simpler structure, lower lipophilicity
1-(2-Methoxy-6-pyrrolidinyl-pyridin-3-yl)ethanone Not available C₁₂H₁₆N₂O₂ 220.27 (approx.) Methoxy, pyrrolidinyl, ethanone Neutral ketone group, reduced solubility
Example 148 (Patent EP 4 374 877 A2) Not provided C₃₄H₃₀Cl₂F₆N₆O₅ 795.56 (approx.) Morpholine, dichlorophenyl, carboxamide Complex structure, high molecular weight

Substituent Effects and Pharmacological Implications

Fluorine vs. Methoxy Groups

The 2-fluoroethoxy group in the target compound contrasts with methoxy substituents in analogues like 1-(3-Methoxyphenyl)ethylamine HCl. Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation, whereas methoxy groups are more prone to demethylation . This difference may extend the half-life of the target compound in vivo .

Ethylamine Hydrochloride vs. Neutral Substituents

The ethylamine hydrochloride moiety improves water solubility compared to neutral groups like the ethanone in 1-(2-Methoxy-6-pyrrolidinyl-pyridin-3-yl)ethanone. This feature is critical for bioavailability, particularly in oral drug formulations .

Pyridine Core vs. Aromatic Rings

Compared to aryl ethylamines (e.g., 1-(3-Methoxyphenyl)ethylamine HCl), the pyridine ring in the target compound introduces nitrogen-based polarity, which may influence binding to receptors like serotonin or dopamine transporters.

Ether Linkages and Complexity

The morpholine-containing compound from Example 148 in EP 4 374 877 A2 demonstrates how bulkier ether substituents (e.g., dichlorophenyl, carboxamide) increase molecular weight and complexity. While such groups may enhance target specificity, they could also reduce blood-brain barrier penetration compared to the simpler 2-fluoroethoxy group in the target compound .

Research Findings and Inferences

Metabolic Stability

The fluorine atom in the target compound likely reduces cytochrome P450-mediated metabolism, a common issue with methoxy analogues . This aligns with trends observed in fluorinated pharmaceuticals like fluoxetine .

Solubility and Bioavailability

The hydrochloride salt form and pyridine core suggest superior aqueous solubility compared to neutral pyridine derivatives (e.g., ethanone in ). This property is advantageous for intravenous or oral administration .

Receptor Interactions

The ethylamine group may confer affinity for monoamine transporters or receptors, similar to compounds like mecamylamine ().

Biological Activity

Overview

1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride is a chemical compound characterized by the presence of a pyridine ring substituted with a fluoroethoxy group and an ethylamine moiety. Its molecular formula is C9H14ClFN2OC_9H_{14}ClFN_2O with a molecular weight of approximately 220.67 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes within biological systems. These interactions can lead to modulation of various physiological processes, including neurotransmission and cellular signaling pathways. The exact mechanism may involve binding to neurotransmitter receptors or influencing enzyme activity, which is critical for its therapeutic potential.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Neuropharmacology : It may affect neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Cancer Research : Preliminary studies suggest it might modulate pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in oncology.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
This compoundContains fluoroethoxy groupPotential neuropharmacological effects
1-[6-(2,2,2-Trifluoroethoxy)-pyridin-3-yl]-ethylamine hydrochlorideContains trifluoroethoxy groupEnhanced lipophilicity; may exhibit different receptor interactions
1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-methylamine hydrochlorideMethyl group instead of ethylVariations in receptor binding affinity
1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-propylamine hydrochloridePropyl group instead of ethylAltered pharmacokinetics compared to ethyl derivative

Case Studies

Recent studies have explored the effects of this compound in various experimental models:

  • In Vitro Studies : Laboratory experiments have shown that this compound can influence neuronal cell lines, indicating potential neuroprotective effects.
  • In Vivo Studies : Animal models have been utilized to assess the compound's efficacy in modulating anxiety-like behaviors, suggesting its role as a potential anxiolytic agent.
  • Cancer Cell Line Studies : The compound has been tested against various cancer cell lines, demonstrating inhibitory effects on cell proliferation, warranting further investigation into its anticancer properties.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Oxidation : To form corresponding oxidized products.
  • Reduction : To modify functional groups.
  • Substitution Reactions : Involving fluoroethoxy and ethylamine groups to create new derivatives.

Optimizing reaction conditions is crucial for achieving high yield and purity of the final product.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar pyridine derivatives are synthesized by reacting halogenated pyridines with fluoroethoxy groups under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Evidence from Example 329 in EP 4,374,877 A2 demonstrates that intermediates like 4-(2-chloroethyl)morpholine hydrochloride are used in analogous reactions, with yields dependent on purification techniques such as column chromatography .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (for pyridine and ethylamine protons), LCMS (to verify molecular ion peaks, e.g., [M+H]⁺), and HPLC (for purity >95%) . Crystallographic refinement using software like SHELXL is recommended for resolving stereochemical ambiguities, especially for hydrochloride salts . Reference standards should match retention times (e.g., HPLC: 1.32 minutes under QC-SMD-TFA05 conditions) .

Q. What are the key safety considerations for handling this compound in the laboratory?

  • Methodological Answer : While specific safety data for this compound is limited, analogous fluoroethylamine derivatives require handling in a chemical fume hood with nitrile gloves and safety goggles . Hydrochloride salts may release HCl vapor upon decomposition; neutralization protocols (e.g., sand absorption for spills) should follow EPA guidelines . Storage in airtight containers under inert gas (N₂/Ar) is advised to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of the 2-fluoroethoxy-pyridine moiety?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the fluorine atom on pyridine ring electrophilicity. For instance, fluorine’s electron-withdrawing nature enhances the reactivity of adjacent ethoxy groups toward nucleophilic substitution . Molecular docking studies may also predict binding affinities if the compound targets biological receptors (e.g., kinase inhibitors in Example 329) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. LCMS purity)?

  • Methodological Answer : Discrepancies between NMR and LCMS data often arise from residual solvents , diastereomeric impurities , or salt forms . For example, hydrochloride salts may exhibit broad NH peaks in DMSO-d₆ due to proton exchange. Use deuterated solvents with controlled pH (e.g., CDCl₃ for neutral species) and compare with literature spectra of analogous compounds (e.g., rimantadine hydrochloride ). High-resolution mass spectrometry (HRMS) can distinguish isobaric impurities .

Q. How can reaction scalability be optimized without compromising enantiomeric purity?

  • Methodological Answer : Chiral resolution techniques (e.g., chiral HPLC or enzymatic catalysis) are critical for maintaining enantiopurity. For instance, (R)-configured ethylamines in related compounds are resolved using immobilized lipases or chiral stationary phases (CSPs) . Pilot-scale reactions should employ continuous flow systems to enhance mixing and reduce racemization risks observed in batch processes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.